1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2H-1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea is a useful research compound. Its molecular formula is C15H16N2O4S and its molecular weight is 320.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Urea Synthesis via Lossen Rearrangement : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been utilized for the synthesis of ureas from carboxylic acids, demonstrating a racemization-free approach under milder conditions. This process is relevant for creating compounds similar to the queried chemical structure, showcasing an environmentally friendly and cost-effective method for urea synthesis (Thalluri et al., 2014).
Flexible Ureas as Acetylcholinesterase Inhibitors : The synthesis and biochemical evaluation of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas have been explored, indicating their potential as novel acetylcholinesterase inhibitors. This research highlights the importance of spacer optimization for achieving high inhibitory activities (Vidaluc et al., 1995).
Biological and Material Applications
Antioxidant Properties : The antioxidant activities of coumarin substituted heterocyclic compounds have been investigated, showing significant scavenging activities. Such research suggests potential applications of related urea compounds in developing antioxidants (Abd-Almonuim et al., 2020).
Electron Transport Layer in Solar Cells : Urea-doped ZnO films have been studied as an electron transport layer for enhancing the efficiency of inverted polymer solar cells. This work indicates the role of urea in passivating defects and improving charge extraction efficiency, suggesting applications in solar energy conversion (Wang et al., 2018).
Inhibition of 5-Lipoxygenase : Some novel 2-substituted benzofuran hydroxyamic acids, including urea derivatives, have been synthesized and evaluated for their inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory responses. This research underscores the therapeutic potential of such compounds (Ohemeng et al., 1994).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-4-5-22-14(9)11(18)7-16-15(19)17-10-2-3-12-13(6-10)21-8-20-12/h2-6,11,18H,7-8H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLOLSWTSQXTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.